1-(4-Chloro-2,3-difluorophenyl)ethanol chemical structure and physical properties
1-(4-Chloro-2,3-difluorophenyl)ethanol chemical structure and physical properties
An In-Depth Technical Guide to 1-(4-Chloro-2,3-difluorophenyl)ethanol
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Chloro-2,3-difluorophenyl)ethanol, a halogenated secondary alcohol of significant interest in synthetic organic chemistry. Its value is rooted in its role as a versatile chiral building block for constructing more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. This document delineates its chemical structure, physicochemical properties, primary synthetic routes, and analytical characterization, offering field-proven insights for its practical application.
Section 1: Chemical Identity and Structure
1-(4-Chloro-2,3-difluorophenyl)ethanol is an aromatic alcohol characterized by a phenyl ring substituted with one chlorine and two fluorine atoms, and an ethanol side chain. The carbon atom bearing the hydroxyl group is a stereocenter, meaning the molecule can exist as two distinct enantiomers, (R)- and (S)-1-(4-chloro-2,3-difluorophenyl)ethanol. This chirality is often crucial for the biological activity of downstream products.
The structural arrangement of the halogen atoms on the phenyl ring creates a unique electronic and steric environment, influencing the molecule's reactivity and the properties of its derivatives.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-Chloro-2,3-difluorophenyl)ethanol | N/A |
| Synonyms | 1-(4-chloro-2,3-difluorophenyl)ethan-1-ol | [1] |
| CAS Number | 2734777-35-4 | [1] |
| Molecular Formula | C₈H₇ClF₂O | [1] |
| Molecular Weight | 192.59 g/mol | N/A |
| SMILES | CC(O)C1=C(F)C(F)=CC(Cl)=C1 | N/A |
| InChIKey | PPWKAUYARVNWRO-UHFFFAOYSA-N | N/A |
Section 2: Physicochemical Properties
Experimental data for the specific physical properties of 1-(4-Chloro-2,3-difluorophenyl)ethanol are not extensively documented in publicly available literature. However, properties can be estimated based on structurally similar compounds and computational predictions. These parameters are critical for process design, purification, and formulation.
| Property | Value (Predicted or from Analog) | Notes |
| Appearance | Colorless to pale yellow liquid | Based on similar phenyl ethanol derivatives.[2] |
| Boiling Point | ~240-260 °C at 760 mmHg | Predicted based on analogs like 1-(4-Chlorophenyl)ethanol (240.6 °C) and (S)-2-Chloro-1-(4-fluorophenyl)ethanol (256.6 °C).[3][4] |
| Density | ~1.3 - 1.4 g/cm³ | Predicted based on analogs. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Methanol, Ethanol, Dichloromethane, DMSO). | Typical for secondary aromatic alcohols.[2] |
| pKa | ~14 | Predicted value, typical for a secondary alcohol.[2] |
Section 3: Synthesis and Manufacturing
The most direct and common route for synthesizing 1-(4-Chloro-2,3-difluorophenyl)ethanol is the reduction of its corresponding ketone precursor, 4'-Chloro-2',3'-difluoroacetophenone. The choice of reducing agent and methodology is critical as it dictates the stereochemical outcome, yield, and purity of the final product.
Causality in Method Selection:
-
Achiral Reduction: For applications where a racemic mixture is acceptable, simple and cost-effective reducing agents like sodium borohydride (NaBH₄) are employed. This method is robust, high-yielding, and easily performed in standard laboratory settings.
-
Asymmetric (Chiral) Reduction: When a specific enantiomer ((R) or (S)) is required for a pharmaceutical application, asymmetric synthesis is necessary. This is typically achieved through biocatalysis (using ketoreductase enzymes) or chemocatalysis (using chiral catalysts like those based on Ruthenium or Rhodium with chiral ligands). Biocatalysis is often preferred for its high enantioselectivity (>99% e.e.), mild reaction conditions, and environmentally friendly profile.[5]
Experimental Protocol: Sodium Borohydride Reduction
This protocol describes a standard, self-validating laboratory procedure for the synthesis of racemic 1-(4-Chloro-2,3-difluorophenyl)ethanol.
Materials:
-
4'-Chloro-2',3'-difluoroacetophenone
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 4'-Chloro-2',3'-difluoroacetophenone (1.0 eq) in methanol in a round-bottom flask with magnetic stirring.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to moderate the exothermic reaction and prevent side reactions.
-
Reduction: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution. The slow addition maintains temperature control and prevents excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. This step safely neutralizes the excess borohydride.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). The product will partition into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ to remove residual water.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography if necessary.
Section 4: Analytical and Spectroscopic Characterization
Structural confirmation and purity assessment are performed using standard spectroscopic techniques. The unique substitution pattern provides a distinct spectral fingerprint.
| Technique | Expected Characteristics |
| ¹H NMR | Methyl Protons (-CH₃): A doublet around δ 1.5 ppm, coupled to the methine proton. Methine Proton (-CH-OH): A quartet around δ 5.0 ppm, coupled to the methyl protons. Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent. Aromatic Protons: Two complex multiplets in the aromatic region (δ 7.0-7.5 ppm), showing complex splitting patterns due to both H-H and H-F coupling. |
| ¹³C NMR | Methyl Carbon (-CH₃): Signal around δ 25 ppm. Methine Carbon (-CH-OH): Signal around δ 70 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. Carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants. The carbons bonded to chlorine and the hydroxyl-bearing ethyl group will also show characteristic shifts. |
| IR Spectroscopy | O-H Stretch: A strong, broad band in the 3200-3600 cm⁻¹ region, characteristic of an alcohol. C-H Stretch (sp³): Bands just below 3000 cm⁻¹. C-H Stretch (sp²): Bands just above 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region. C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically 1000-1300 cm⁻¹ for C-F. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight (192.59). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will result in a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak. Fragmentation: Common fragmentation patterns include the loss of a methyl group (M-15) and the loss of water (M-18). |
Section 5: Applications in Research and Development
The primary value of 1-(4-Chloro-2,3-difluorophenyl)ethanol lies in its function as a chiral intermediate for synthesizing high-value, biologically active molecules. The presence of multiple halogen atoms can enhance metabolic stability and binding affinity of the final API.
-
Pharmaceutical Synthesis: Structurally related compounds, such as 2-chloro-1-(3,4-difluorophenyl)ethanol, are documented as key intermediates in the synthesis of antithrombotic agents like Ticagrelor.[5][6] This suggests a high potential for 1-(4-Chloro-2,3-difluorophenyl)ethanol to be used in the development of novel cardiovascular, antifungal, or anticancer drugs where a difluorochloro-substituted phenyl moiety is desired.
-
Agrochemicals: The fluorinated phenyl scaffold is a common feature in modern fungicides and herbicides.[7] This compound serves as a precursor for building complex heterocyclic systems that form the core of next-generation crop protection agents.
Section 6: Safety and Handling
Hazard Identification:
-
May be harmful if swallowed or in contact with skin.
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May cause skin and serious eye irritation.
-
May cause respiratory irritation.
| GHS Hazard Statements (Anticipated) | Precautionary Statements (Recommended) |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H312: Harmful in contact with skin. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemsrc. (2025). 1-(4-Chlorophenyl)ethanol | CAS#:40852-96-8. Retrieved from [Link]
-
Shinsei Chemical Company Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Appchem. (n.d.). 1-(4-Chloro-2-fluorophenyl)ethanol | 933673-55-3. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
ResearchGate. (n.d.). Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Solution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluoro- phenyl) ethanone in a sustainable reaction system | Request PDF. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.
-
PubChem. (n.d.). (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Retrieved from [Link]
-
NextSDS. (n.d.). (1R)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol — Chemical Substance Information. Retrieved from [Link]
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